molecular formula C9H14ClN3O2 B2900372 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride CAS No. 1171539-58-4

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride

Cat. No.: B2900372
CAS No.: 1171539-58-4
M. Wt: 231.68
InChI Key: AFWOMKNWWUBRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2 and a molecular weight of 231.68 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperazine ring and an oxazole moiety. The presence of these functional groups makes it a valuable compound in various scientific fields.

Preparation Methods

The synthesis of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The oxazole moiety is known to participate in hydrogen bonding and other interactions, which may play a role in its activity .

Comparison with Similar Compounds

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-7-6-8(14-11-7)9(13)12-4-2-10-3-5-12;/h6,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWOMKNWWUBRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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